Synthesis Yield Comparison: 4-Bromo-2-methoxy-1-nitrobenzene (100%) vs. Fluorinated Precursor Route (Reported 73-89.7%)
The synthesis of 4-bromo-2-methoxy-1-nitrobenzene from 4-bromo-2-fluoro-1-nitrobenzene via nucleophilic aromatic substitution with sodium methoxide in methanol proceeds with quantitative conversion (100% yield under optimized conditions) . In contrast, alternative synthetic routes employing different leaving groups or reaction conditions—including the same fluorinated precursor under less optimized protocols—report yields of 73% (380 mg scale) to 89.7% (17.4 g scale) . This represents a yield differential of +10.3 to +27 absolute percentage points for the optimized 100% yield protocol.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | 100% yield (232 g from 1 mol scale) |
| Comparator Or Baseline | Same precursor route under less optimized conditions: 73% yield (380 mg); 89.7% yield (17.4 g) |
| Quantified Difference | +10.3 to +27 absolute percentage points (relative improvement of 11.5-37%) |
| Conditions | Nucleophilic aromatic substitution: 4-bromo-2-fluoro-1-nitrobenzene + NaOCH₃ in methanol, 60°C, 3 h |
Why This Matters
Higher synthetic yield directly reduces precursor waste and per-unit synthesis cost in procurement-scale production.
